molecular formula C11H12N2O2S B027922 6-amino-N-methylnaphthalene-2-sulfonamide CAS No. 104295-55-8

6-amino-N-methylnaphthalene-2-sulfonamide

Cat. No. B027922
M. Wt: 236.29 g/mol
InChI Key: RBQODZRXIYFUJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide compounds, including those related to 6-amino-N-methylnaphthalene-2-sulfonamide, involves reactions such as the nucleophilic substitution of sulfonyl chlorides with amines. For instance, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide from 4-methyl benzene sulfonyl chloride and 1-naphthyl amine demonstrates a typical approach to sulfonamide synthesis (Sarojini et al., 2012).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized using techniques like X-ray diffraction (XRD), demonstrating their crystalline nature and spatial arrangement. For example, detailed structural characterization through XRD revealed the triclinic system and specific spatial groupings of similar compounds (Sarojini et al., 2012).

Chemical Reactions and Properties

Sulfonamide compounds participate in various chemical reactions, including those leading to the synthesis of complex structures and those involved in their degradation or transformation under different conditions. Research on autoxidation reactions of aromatic o-aminohydroxynaphthalenes, for instance, provides insight into the behavior of sulfonamide derivatives under aerobic conditions (Kudlich et al., 1999).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, crystallinity, and thermal stability, are crucial for their practical applications. Studies show that these compounds can exhibit good solubility in various organic solvents, and their thermal stability is assessed through techniques like thermal gravimetric analysis (TGA) (Sarojini et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity and interactions with other molecules, are key to understanding the applications of sulfonamide compounds. Investigations into their reactions with metals and other organic compounds reveal a broad range of potential chemical behaviors and applications (Chohan et al., 2009).

Scientific Research Applications

Synthesis and Biological Potential

Sulfonamides have been recognized for their antimicrobial and anti-inflammatory properties, leading to their use in treating infections. Research focused on synthesizing novel sulfonamide drugs demonstrates the versatility of these compounds in medicinal chemistry. For instance, the synthesis of sulfonamides formed by reacting p-toluenesulfonyl chloride with different amino acids and their evaluation against bacterial strains highlighted their potential as future medicinal drugs due to their antibacterial activity and low cytotoxicity (Hussain et al., 2022).

Applications in Drug Design and Discovery

Sulfonamides serve as essential building blocks in medicinal chemistry, widely applied in drug design and discovery. Their significant role in pharmaceuticals, agrochemicals, and polymers underscores their importance. The development of efficient, environmentally friendly processes for preparing sulfonamides highlights their continuous innovation in the pharmaceutical industry (Cao et al., 2021).

Biosynthesis of Sulfonamide Antibiotics

A detailed analysis of the biosynthetic gene cluster for sulfonamide antibiotics from Streptomyces sp. revealed unique aminoacyl transfer reactions. This study not only elucidated the biogenesis of these compounds but also opened avenues for investigating and engineering sulfonamide biosynthesis (Hu et al., 2019).

Environmental and Material Science Applications

Sulfonamide compounds have also been explored for environmental and material science applications, such as in the preparation of novel sulfonated thin-film composite nanofiltration membranes. These membranes demonstrated improved water flux and dye treatment capabilities, indicating the potential of sulfonamide derivatives in enhancing separation processes and water treatment technologies (Liu et al., 2012).

properties

IUPAC Name

6-amino-N-methylnaphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-13-16(14,15)11-5-3-8-6-10(12)4-2-9(8)7-11/h2-7,13H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQODZRXIYFUJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC2=C(C=C1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70888817
Record name 2-Naphthalenesulfonamide, 6-amino-N-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-N-methylnaphthalene-2-sulfonamide

CAS RN

104295-55-8
Record name 6-Amino-N-methyl-2-naphthalenesulfonamide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthalenesulfonamide, 6-amino-N-methyl-
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Record name 2-Naphthalenesulfonamide, 6-amino-N-methyl-
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Record name 2-Naphthalenesulfonamide, 6-amino-N-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-N-methylnaphthalene-2-sulfonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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